molecular formula C12H9BrCl2O4 B13666239 5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one

5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one

Cat. No.: B13666239
M. Wt: 368.00 g/mol
InChI Key: CLLJHIAJQMDHKH-UHFFFAOYSA-N
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Description

5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2,4-dimethoxybenzaldehyde to form 5-bromo-2,4-dimethoxybenzaldehyde . This intermediate is then subjected to further reactions, including chlorination and cyclization, to yield the final product. The reaction conditions often involve the use of solvents like chloroform and reagents such as potassium carbonate and bromine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H9BrCl2O4

Molecular Weight

368.00 g/mol

IUPAC Name

2-(5-bromo-2,4-dimethoxyphenyl)-3,4-dichloro-2H-furan-5-one

InChI

InChI=1S/C12H9BrCl2O4/c1-17-7-4-8(18-2)6(13)3-5(7)11-9(14)10(15)12(16)19-11/h3-4,11H,1-2H3

InChI Key

CLLJHIAJQMDHKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2C(=C(C(=O)O2)Cl)Cl)Br)OC

Origin of Product

United States

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